molecular formula C14H21ClN2O4S B501695 5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide CAS No. 898654-46-1

5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Cat. No.: B501695
CAS No.: 898654-46-1
M. Wt: 348.8g/mol
InChI Key: JZROVZSOHAKGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain, inflammation, and fever.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2-morpholinoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of automated systems and quality control measures ensures consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Used as an NSAID to treat pain, inflammation, and fever. It has been studied for its potential use in treating various inflammatory conditions.

    Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: Another NSAID with a similar mechanism of action.

    Rofecoxib: A COX-2 inhibitor used to treat pain and inflammation.

    Valdecoxib: Another COX-2 inhibitor with similar therapeutic effects.

Uniqueness

5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a sulfonamide group with a morpholinoethyl moiety provides a balance of hydrophilic and lipophilic characteristics, enhancing its bioavailability and therapeutic efficacy.

Properties

IUPAC Name

5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O4S/c1-2-21-13-4-3-12(15)11-14(13)22(18,19)16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZROVZSOHAKGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.